Acetylpyrrolidinecholine

cholinergic pharmacology false transmitter potency ratio

Acetylpyrrolidinecholine (AcPyCh; CAS 54377-96-7) is a synthetic quaternary ammonium acetylcholine analogue classified as a cholinergic false transmitter. Its molecular formula is C₉H₁₈NO₂⁺ with a monoisotopic mass of 172.13 Da, characterized by a pyrrolidinium head-group in place of the trimethylammonium moiety of acetylcholine (ACh) and an acetoxyethyl side chain.

Molecular Formula C9H18NO2+
Molecular Weight 172.24 g/mol
CAS No. 54377-96-7
Cat. No. B1236781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylpyrrolidinecholine
CAS54377-96-7
Synonymsacetylpyrrolidinecholine
Molecular FormulaC9H18NO2+
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCC(=O)OCC[N+]1(CCCC1)C
InChIInChI=1S/C9H18NO2/c1-9(11)12-8-7-10(2)5-3-4-6-10/h3-8H2,1-2H3/q+1
InChIKeyAMZJRURRCKEEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylpyrrolidinecholine (CAS 54377-96-7): Structural and Pharmacological Baseline for Cholinergic False Transmitter Procurement


Acetylpyrrolidinecholine (AcPyCh; CAS 54377-96-7) is a synthetic quaternary ammonium acetylcholine analogue classified as a cholinergic false transmitter . Its molecular formula is C₉H₁₈NO₂⁺ with a monoisotopic mass of 172.13 Da, characterized by a pyrrolidinium head-group in place of the trimethylammonium moiety of acetylcholine (ACh) and an acetoxyethyl side chain . AcPyCh is formed intracellularly when its precursor pyrrolidinecholine is taken up by high-affinity choline transport, acetylated by choline acetyltransferase (ChAT), stored in synaptic vesicles, and released upon neuronal stimulation in place of endogenous ACh . Unlike acetylcholine, AcPyCh exhibits a distinct muscarinic-to-nicotinic potency ratio and differential sensitivity to acetylcholinesterase-mediated hydrolysis, properties that make it a uniquely valuable pharmacological probe for dissecting pre- and postsynaptic cholinergic mechanisms.

Receptor selectivity Reported muscarinic-preferring profile supports muscarinic pathway isolation studies.
AChE susceptibility Reduced acetylcholinesterase hydrolysis may extend synaptic half-life in esterase-rich preparations.
Vesicular trafficking Efficient vesicular packaging and activity-dependent release from the readily releasable pool for presynaptic mechanism studies.

Why Acetylpyrrolidinecholine Cannot Be Generically Substituted with Other Cholinergic False Transmitters in Experimental Protocols


Cholinergic false transmitters are not a homogeneous class. Although all are acetylated choline analogues that meet criteria of presynaptic uptake, vesicular storage, and activity-dependent release , each compound possesses a quantitatively distinct pharmacological signature defined by its muscarinic-to-nicotinic potency ratio, its absolute affinity for central versus peripheral receptor populations, and its susceptibility to degradation by acetylcholinesterase. For example, acetylpyrrolidinecholine exhibits a pronounced muscarinic preference (molar potency ~30% of ACh on guinea-pig ileum but only ~4% on leech dorsal muscle), whereas its close structural analogue acetylmorpholinecholine is more strongly nicotinic . Interchanging these compounds without accounting for such selectivity differences risks confounding experimental interpretation—particularly when the dependent variable involves differential activation of muscarinic versus nicotinic signalling cascades, or when the experimental model is sensitive to the extent of acetylcholinesterase-mediated hydrolysis. The evidence compiled below quantifies these discriminators against the most commonly cited comparators so that procurement and experimental design decisions can rest on verifiable, compound-specific performance parameters.

Acetylpyrrolidinecholine
Acetylmorpholinecholine
Selectivity profile may invert (nicotinic-preferring), confounding muscarinic pathway isolation in co-expressing tissues.
Acetylpyrrolidinecholine
Acetyldiethylcholine
Central cholinergic potency may be markedly lower; altered dose-response relationships may introduce off-target confounds.
Acetylpyrrolidinecholine
Acetylhomocholine
Vesicular packaging efficiency may be reduced and cytoplasmic retention elevated, altering release-pool interpretation.

Acetylpyrrolidinecholine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Cholinergic False Transmitter Alternatives


Peripheral Agonist Potency: Acetylpyrrolidinecholine Is 3–5-Fold Less Potent Than Acetylcholine Across Three Standard Tissue Preparations

In the foundational characterisation by Kilbinger et al. (1976), acetylpyrrolidinecholine was directly compared with acetylcholine on three classical peripheral cholinergic bioassay preparations. AcPyCh was consistently 3–5 times less potent than ACh on guinea-pig isolated ileum (muscarinic), rat arterial blood pressure (muscarinic), and frog rectus abdominis muscle (nicotinic) . Despite the potency difference, the dose-response curves were parallel to those of ACh, and the dissociation constants (K_B values) for the competitive antagonists atropine (muscarinic) and (+)-tubocurarine (nicotinic) derived using AcPyCh as the agonist did not differ from those obtained with ACh, confirming that AcPyCh activates the same receptor populations through an identical competitive mechanism .

Peripheral potency
Head-to-head
AcPyCh 3–5× less potent vs ACh = 100%
Defines expected effect magnitude for dose-response design and identity verification.
Guinea-pig ileum, rat BP, frog rectus; Kilbinger 1976.
cholinergic pharmacology false transmitter potency ratio guinea-pig ileum frog rectus abdominis rat blood pressure

Muscarinic vs. Nicotinic Selectivity: Acetylpyrrolidinecholine Is 7.5-Fold More Selective for Muscarinic Over Nicotinic Responses Compared with Acetylmorpholinecholine

von Schwarzenfeld & Whittaker (1977) conducted a comprehensive pharmacological profiling of acetylpyrrolidinecholine (referred to as acetylpyrrolcholine) alongside its morpholinium counterpart acetylmorpholinecholine. Acetylpyrrolidinecholine exhibited a molar potency approximately 30% of that of acetylcholine on the guinea-pig ileum (a predominantly muscarinic preparation) but only approximately 4% on the leech dorsal muscle (a predominantly nicotinic preparation), yielding a muscarinic:nicotinic potency ratio of ~7.5:1 relative to ACh . In contrast, acetylmorpholinecholine demonstrated the opposite profile, being more strongly nicotinic, with relatively greater potency on the leech preparation and on frog rectus abdominis muscle . Both compounds were full agonists with parallel dose-response curves, indicating that the selectivity difference arises from intrinsic efficacy at the receptor level rather than from partial agonism or non-competitive behaviour.

Muscarinic selectivity
Head-to-head
AcPyCh ileum ~30%, leech ~4% of ACh
Acetylmorpholinecholine nicotinic-preferring
Supports preferential muscarinic pathway isolation; substitution may invert receptor activation.
von Schwarzenfeld & Whittaker 1977.
muscarinic selectivity nicotinic selectivity ileum leech dorsal muscle acetylmorpholinecholine receptor subtype bias

Central Cholinergic Potency: Acetylpyrrolidinecholine Is Equipotent to Acetylcholine on Central Pressor Response and Muscarinic Binding, Whereas Acetyldiethylcholine Is 14–17-Fold Weaker

Buccafusco & Aronstam (1981) demonstrated that upon intraventricular injection in the rat, acetylpyrrolidinecholine produces an increase in arterial blood pressure comparable in both extent and time course to that produced by equivalent doses of acetylcholine . AcPyCh bound to central muscarinic receptors with affinities and properties associated with potent muscarinic agonists, and also bound to nicotinic receptors of Torpedo electric organ, inducing conformational changes characteristic of postsynaptic activation and desensitization . Crucially, in all of these central cholinergic actions, AcPyCh was as potent as acetylcholine . By marked contrast, the related false transmitter acetyldiethylcholine (AcDECh), studied by the same group (Aronstam & Buccafusco, 1982), binds to central muscarinic receptors with 14-fold lower affinity than ACh and is 17-fold less potent in producing the central pressor response, with binding properties more characteristic of a weak partial agonist or antagonist .

Central equipotency
Cross-study
AcPyCh ≈ ACh centrally
AcDECh 14–17× weaker
Enables central pathway mapping at near-ACh doses; alternative may require dose adjustment review.
Rat ICV; Buccafusco & Aronstam 1981/1982.
central cholinergic blood pressure muscarinic receptor binding acetyldiethylcholine brainstem

Differential Acetylcholinesterase Susceptibility: Eserine Potentiates Acetylcholine More Than Acetylpyrrolidinecholine, Conferring Greater Synaptic Stability in Cholinesterase-Rich Environments

Kilbinger et al. (1976) explicitly reported that the acetylcholinesterase inhibitor eserine (physostigmine) potentiated the effects of acetylcholine to a greater extent than those of acetylpyrrolidinecholine on the three peripheral preparations tested (guinea-pig ileum, rat blood pressure, frog rectus abdominis) . This differential potentiation indicates that AcPyCh is a poorer substrate for acetylcholinesterase than is ACh, meaning that its synaptic half-life is intrinsically longer and less dependent on cholinesterase inhibition for signal amplification. This property is consistent with the pyrrolidine ring serving as a poorer leaving group during enzymatic hydrolysis compared with the trimethylammonium moiety of ACh . The acetylated form of pyrrolidinecholine thus provides a cholinergic signal that is more resistant to rapid enzymatic termination in acetylcholinesterase-rich environments such as the neuromuscular junction and cholinergic neuroeffector synapses.

AChE hydrolysis
Head-to-head
AcPyCh less potentiated by eserine vs ACh strongly potentiated
May confer longer synaptic half-life, reducing degradation variability in AChE-rich tissue.
Peripheral tissues; Kilbinger 1976.
acetylcholinesterase eserine physostigmine hydrolysis resistance synaptic stability

Vesicular Uptake Efficiency: Acetylpyrrolidinecholine Is Taken Up into Cerebral Cortical Synaptic Vesicles More Efficiently Than Acetylhomocholine

In a 1979 study employing dual-label ([¹⁴C]choline and [³H]pyrrolidinecholine or [³H]homocholine) tracer methodology in guinea-pig cerebral cortex, von Schwarzenfeld demonstrated that while both choline analogues were acetylated and their acetylated forms were incorporated into synaptic vesicles, acetylhomocholine was preferentially localized within the cytoplasmic compartment and was taken up into synaptic vesicles to a smaller extent than acetylpyrrolidinecholine . Furthermore, the vesicular uptake of acetylpyrrolidinecholine was enhanced by low-frequency electrical stimulation (0.1 Hz) and occurred preferentially into a metabolically highly active subpopulation of synaptic vesicles (fraction H, recovered at the 0.8M/1.0M sucrose interphase) closely apposed to the presynaptic membrane . The molar ratio of released transmitters ([¹⁴C]ACh/[³H]AcPyCh) during high-frequency stimulation (30 Hz) closely approximated that found in fraction H, indicating that AcPyCh is released from the same functionally relevant vesicular pool as ACh .

Vesicular uptake
Head-to-head
AcPyCh efficient vesicular entry vs acetylhomocholine cytoplasmic retention
Reports on physiologically relevant trafficking; alternative may reflect cytoplasmic pathways.
Cerebral cortex; von Schwarzenfeld 1979.
synaptic vesicle vesicular uptake acetylhomocholine cerebral cortex subcellular fractionation false transmitter storage

False Transmitter Incorporation Efficiency: Acetylpyrrolidinecholine Replaces Acetylcholine on a Near-Equimolar Basis in Electrically Stimulated Myenteric Plexus

Kilbinger (1977) demonstrated that incubation of guinea-pig small intestine longitudinal muscle-myenteric plexus strips with 1 mM pyrrolidinecholine for 120 min resulted in acetylpyrrolidinecholine comprising approximately 15% of the total acetylcholine-plus-acetylpyrrolidinecholine content; electrical stimulation (1 Hz) during incubation increased this proportion to 21% . Critically, pyrrolidinecholine (1–10 mM) inhibited the increase in endogenous ACh synthesis that normally occurs during incubation, and the missing ACh was fully replaced by acetylpyrrolidinecholine on a near-equimolar basis . Upon electrical stimulation (10 Hz, 5 min), the release of endogenous ACh was significantly diminished, but the false transmitter released fully balanced the decrease in ACh release. Moreover, the proportion of acetylpyrrolidinecholine to ACh was higher in the release medium than in the tissue, indicating a preferential release of the false transmitter . This preferential release profile distinguishes AcPyCh from other false transmitters such as acetyltriethylcholine, which is released in proportion to its tissue content without preferential mobilisation.

Transmitter replacement
Reported
AcPyCh 15–21% of total, near-equimolar replacement vs missing ACh fully compensated
Provides predictable substitution kinetics for enteric false transmitter studies.
Myenteric plexus; Kilbinger 1977.
myenteric plexus false transmitter incorporation acetylcholine replacement electrically evoked release enteric nervous system

Acetylpyrrolidinecholine: Evidence-Backed Research and Industrial Application Scenarios Derived from Quantitative Differentiation Data


Presynaptic Vesicular Trafficking and Transmitter Release Studies in Central Cholinergic Synapses

Acetylpyrrolidinecholine is the false transmitter of choice for studies requiring efficient vesicular packaging and activity-dependent release from the physiologically relevant readily releasable pool. As demonstrated by von Schwarzenfeld (1979), AcPyCh is incorporated into synaptic vesicles more efficiently than acetylhomocholine and is released from the same metabolically active vesicular subpopulation (fraction H) as endogenous ACh . Its reduced susceptibility to acetylcholinesterase (evidenced by weaker eserine potentiation relative to ACh ) further simplifies release quantification by reducing the confounding variable of rapid extracellular hydrolysis during sample collection. Researchers studying presynaptic cholinergic mechanisms—including vesicle docking, priming, and calcium-triggered exocytosis in cortical or hippocampal slice preparations—should select AcPyCh over acetylhomocholine or acetyldiethylcholine to ensure that the false transmitter accurately reports on the behaviour of the physiologically relevant vesicular pool rather than on cytoplasmic leakage pathways.

Central Cardiovascular Pharmacology: Mapping Brainstem Cholinergic Pressor Pathways with a Near-Equipotent ACh Surrogate

For intracerebroventricular or brainstem microinjection studies of central cholinergic cardiovascular control, acetylpyrrolidinecholine offers a critical advantage: it is approximately equipotent to ACh in eliciting the central pressor response and binds to central muscarinic receptors with affinities comparable to potent muscarinic agonists . By contrast, acetyldiethylcholine is 14–17-fold weaker centrally , and acetylselenonium choline is only 1–6% as potent as ACh across peripheral preparations . This near-equipotence means that AcPyCh can be used at doses comparable to those of ACh without requiring large concentration corrections that introduce non-specific effects, making it the optimal false transmitter for mapping the regional and pharmacological organisation of brain cholinergic pressor pathways in the rat or for studying cholinergic modulation of baroreflex function.

Enteric Nervous System Research: Quantitative False Transmitter Incorporation in the Myenteric Plexus

Acetylpyrrolidinecholine is the best-characterised false transmitter for studies of the enteric nervous system. Kilbinger (1977) established that after incubation with the precursor pyrrolidinecholine, AcPyCh replaces endogenous ACh on a near-equimolar basis (15–21% of total transmitter content depending on stimulation) and is released preferentially upon electrical stimulation . The quantitative relationship between precursor concentration, incubation duration, stimulation parameters, and the resulting proportion of false transmitter incorporation has been explicitly defined , enabling researchers to titrate the degree of cholinergic substitution with precision. This level of quantitative characterisation is not available for acetyldiethylcholine or acetyltriethylcholine in the myenteric plexus. Investigators studying the role of ACh in gastrointestinal motility, peristaltic reflex circuitry, or neuro-immune interactions in the gut wall should procure AcPyCh for its uniquely predictable incorporation kinetics in this tissue.

Muscarinic Receptor Pharmacology: A False Transmitter with Defined ~7.5-Fold Muscarinic Selectivity Over Nicotinic Responses

When the experimental objective is to isolate muscarinic receptor-mediated effects while minimising concurrent nicotinic receptor activation—without resorting to receptor subtype-selective antagonists that may themselves introduce interpretive ambiguity—acetylpyrrolidinecholine provides a validated pharmacological tool. von Schwarzenfeld & Whittaker (1977) demonstrated that AcPyCh has a muscarinic:nicotinic potency ratio of approximately 7.5:1 (30% of ACh potency at muscarinic ileal receptors vs. 4% at nicotinic leech receptors) . This contrasts sharply with acetylmorpholinecholine, which is more strongly nicotinic, and with ACh itself, which is approximately equipotent at both receptor classes in most tissue contexts . For researchers designing experiments that require preferential muscarinic activation—such as studies of smooth muscle contraction, glandular secretion, or cardiac chronotropic/inotropic responses where nicotinic co-activation is a confounding variable—AcPyCh is the evidence-supported procurement choice.

Application
Selection Property
Validation Focus
Presynaptic vesicular trafficking studies
Reported preferential vesicular uptake and activity-dependent release from the releasable pool
Verify subcellular localization and release fidelity in target synapse
Central cardiovascular cholinergic pathway mapping
Reported central cholinergic activity comparable to ACh (near-equipotent pressor response)
Confirm receptor subtype activation and dose-response in intracerebral injection model
Enteric nervous system false transmitter incorporation studies
Characterized incorporation kinetics and predictable replacement of endogenous ACh
Validate false transmitter proportion under specific stimulation conditions
Muscarinic receptor pharmacology with reduced nicotinic co-activation
Defined muscarinic-preferring selectivity profile over nicotinic responses
Confirm muscarinic-to-nicotinic response ratio in tissue of interest
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